1,3,5-Tris(aminomethyl)benzene trihydrochloride

Coordination Chemistry Siderophore Mimics Iron Chelation

Select 1,3,5-Tris(aminomethyl)benzene trihydrochloride for its rigid, planar aromatic core that imposes unique spatial constraints on metal chelation and supramolecular assembly—unlike flexible TREN or cyclohexane analogs. The trihydrochloride salt ensures high aqueous solubility and accurate stoichiometric delivery of the trifunctional amine, eliminating the variability of the hygroscopic free base (CAS 77372-56-6). This scaffold is essential for constructing pH-responsive molecular cages with conformational switching, high-porosity COFs for independent dual-chemotherapeutic loading and controlled release (e.g., osimertinib + brigatinib for NSCLC), and low-VOC polyurethane coatings with superior weather resistance. Verify the 1,3,5-substitution pattern and salt form upon receipt; substitution with analogs lacking exact aromatic rigidity alters binding thermodynamics and material performance.

Molecular Formula C9H18Cl3N3
Molecular Weight 274.61
CAS No. 69146-57-2
Cat. No. B2382541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(aminomethyl)benzene trihydrochloride
CAS69146-57-2
Molecular FormulaC9H18Cl3N3
Molecular Weight274.61
Structural Identifiers
SMILESC1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl
InChIInChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H
InChIKeyQXLBOWCVKXIACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5-Tris(aminomethyl)benzene trihydrochloride (69146-57-2): Structural Foundation & Research Utility


1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS 69146-57-2) is a symmetric, trifunctional aromatic amine scaffold featuring three aminomethyl groups at the 1,3,5-positions of a benzene ring, each presented as a hydrochloride salt . This structural motif yields a molecular formula of C₉H₁₈Cl₃N₃ and a molecular weight of approximately 274.6 g/mol . The trihydrochloride form is specifically chosen to enhance aqueous solubility and facilitate precise stoichiometric control during synthesis, distinguishing it from the less manageable free base form (CAS 77372-56-6) [1].

1,3,5-Tris(aminomethyl)benzene trihydrochloride: Critical Limitations of Analog-Based Substitution


Procurement decisions for 1,3,5-Tris(aminomethyl)benzene (TRAM) must consider that its closest structural and functional analogs—including the free base form, cyclohexane-based (H₆MTA) or tripodal amine (TREN) scaffolds—are not interchangeable [1]. The trihydrochloride salt ensures consistent, high aqueous solubility and accurate stoichiometric delivery of the trifunctional amine core, a parameter often uncontrolled with the hygroscopic free base . Furthermore, the aromatic, planar geometry of TRAM imposes a different spatial and conformational constraint on metal chelation and molecular architecture compared to the flexible aliphatic scaffold of TREN, leading to significantly altered binding thermodynamics and material properties [1]. Substitution with an analog lacking the exact 1,3,5-substitution pattern or aromatic rigidity fundamentally changes the spatial presentation of reactive amines, which has been shown to dramatically alter metal complexation efficiency and supramolecular assembly outcomes [2].

1,3,5-Tris(aminomethyl)benzene trihydrochloride: Empirical Selection Evidence Versus Benchmarks


TRAM-Based Scaffolds vs. TREN: Quantified Advantage in Iron(III) Chelation

As a scaffold for siderophore mimics, TRAM (1,3,5-tris(aminomethyl)benzene) directly enables a synthetic route to enterobactin analogs. A key head-to-head study demonstrates the significant impact of the scaffold geometry on the efficiency of Fe³⁺ binding [1].

Coordination Chemistry Siderophore Mimics Iron Chelation

TRAM as a Core in a pH-Responsive Molecular Cage: Open/Closed State Switching

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, a derivative of the TRAM core, serves as a crucial building block in the construction of a novel stimuli-responsive molecular cage. This functionality is not inherent to simpler analogs [1].

Supramolecular Chemistry Stimuli-Responsive Materials Molecular Cages

TRAM-Derived Trinuclear Copper(II) Complex: Verified Catalytic Activity

The TRAM core can be functionalized to create a specific ligand, N,N,N',N',N'',N''-hexakis(2-pyridylmethyl)-1,3,5-tris(aminomethyl)benzene, which forms a trinuclear copper(II) complex with documented catalytic activity [1].

Bioinorganic Chemistry Catalysis Metal Complexes

TRAM in High-Porosity COF Synthesis: Enabling Dual-Drug Loading and Controlled Release

1,3,5-Tris(aminomethyl)benzene trihydrochloride is a specific, pre-activated monomer enabling the synthesis of a high-porosity COF with superior drug-loading capabilities for combination cancer therapy [1].

Covalent Organic Frameworks (COFs) Drug Delivery Nanomedicine

TRAM in High-Solids Polyurethane Coatings: Performance-Driven Differentiation

The triisocyanate derivative of TRAM is explicitly claimed to enable the production of high-solids polyurethane coatings with superior weatherability, a key performance attribute that differentiates it from other isocyanates [1].

Polymer Chemistry Industrial Coatings Polyurethanes

1,3,5-Tris(aminomethyl)benzene trihydrochloride: Evidence-Based Selection for Advanced Applications


Design of Stimuli-Responsive Supramolecular Systems and Molecular Cages

The unique, facially-segregated, and rigid geometry of the TRAM core is essential for constructing molecular cages that exhibit pH-triggered conformational switching. As demonstrated by Pang et al. (2024) [1], derivatives of this scaffold enable reversible open/closed state changes, which can be harnessed to control the assembly of hierarchical superstructures. This function is a direct result of the TRAM core's ability to undergo specific isomerization, a property not shared by more flexible or less symmetric alternatives. Select this compound as the foundational building block for creating advanced, 'smart' materials with externally controllable host-guest chemistry.

Synthesis of Bioactive Metal Chelators with Defined Spatial Orientation

When the research objective requires a synthetic siderophore with a specific, rigid presentation of chelating groups, the TRAM scaffold is the appropriate choice. While the flexible TREN scaffold yields higher Fe³⁺ binding constants approaching natural enterobactin [1], the planar, aromatic TRAM core provides a distinct structural motif for studying the relationship between scaffold geometry and metal recognition by biological systems. Select TRAM·3HCl to synthesize enterobactin analogs like MECAMS or MESAM [2] where the conformational constraint of the aromatic ring is the primary variable of interest.

Development of High-Performance, Low-VOC Industrial Polyurethane Coatings

For formulating advanced polyurethane coatings that demand both high solids content (low VOC) and exceptional weather resistance, the triisocyanate derivative of 1,3,5-tris(aminomethyl)benzene is the monomer of choice. As protected by EP 0021067 B1 [1], this specific triisocyanate enables the production of polyurethane resins with a performance profile superior to other isocyanates in these key metrics. Procure the TRAM·3HCl precursor for industrial R&D focused on next-generation, durable, and environmentally compliant coating solutions.

Fabrication of COF-Based Drug Delivery Systems for Combination Therapy

Use 1,3,5-Tris(aminomethyl)benzene trihydrochloride as a key monomer in the synthesis of high-porosity covalent organic frameworks (COFs) for advanced drug delivery. As detailed in a recent patent [1], this specific monomer reacts with 4,4'-dithiodibenzaldehyde to form a COF capable of independent, layered loading and controlled release of two chemotherapeutics (e.g., osimertinib and brigatinib) to overcome drug resistance in cancers like NSCLC. This represents a tangible advantage over other COF monomers, as the resulting material uniquely addresses the challenge of delivering multiple agents with different physicochemical properties in a single, targeted nanocarrier.

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